molecular formula C9H9FO B1314861 4-Fluoro-3,5-dimethylbenzaldehyde CAS No. 363134-35-4

4-Fluoro-3,5-dimethylbenzaldehyde

Cat. No. B1314861
M. Wt: 152.16 g/mol
InChI Key: NNHYTIOMCJAWLM-UHFFFAOYSA-N
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Description

4-Fluoro-3,5-dimethylbenzaldehyde is a chemical compound with the empirical formula C9H9FO . It has a molecular weight of 152.17 . The compound is typically in solid form .


Molecular Structure Analysis

The InChI code for 4-Fluoro-3,5-dimethylbenzaldehyde is 1S/C9H9FO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Fluoro-3,5-dimethylbenzaldehyde has a density of 1.1±0.1 g/cm3 . The boiling point is 223.8±35.0 °C at 760 mmHg . The compound has a vapour pressure of 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 46.0±3.0 kJ/mol . The flash point is 107.8±14.8 °C .

Scientific Research Applications

Synthesis and Anticancer Activity

4-Fluoro-3,5-dimethylbenzaldehyde is involved in the synthesis of fluorinated analogues of combretastatins, which have demonstrated anticancer properties. The study by Lawrence et al. (2003) described the synthesis of a series of fluorinated benzaldehydes used in the Wittig synthesis of fluoro-substituted stilbenes. These compounds, including fluorinated analogues of combretastatins A-1, A-2, and A-4, retained potent cell growth inhibitory properties, indicating their potential in anticancer applications (Lawrence et al., 2003).

Stereoselective Synthesis

Alonso et al. (2008) utilized a α-[3,5-bis(trifluoromethyl)phenyl]sulfonyl group in the highly stereoselective synthesis of α-fluoro-α,β-unsaturated alkenoates and Weinreb amides. This process involved condensing aromatic and aliphatic aldehydes under mild conditions, leading to good yields and high Z-diastereoselectivities, particularly for fluorinated Weinreb amides. This research demonstrates the utility of fluorinated compounds in selective chemical synthesis (Alonso et al., 2008).

Methodological Advancements

Hu et al. (2010) reported an efficient synthetic method for the preparation of 3,4-dimethylbenzaldehyde, a compound structurally related to 4-Fluoro-3,5-dimethylbenzaldehyde, from o-xylene in aqueous media. This method not only enhanced the yield but also offered an efficient work-up procedure, highlighting advancements in synthetic methodologies for such compounds (Hu et al., 2010).

Computational Studies and Spectroscopy

Tudorie et al. (2013) conducted microwave spectra analyses and ab initio quantum chemical calculations on dimethylbenzaldehyde isomers, including those related to 4-Fluoro-3,5-dimethylbenzaldehyde. This study provided insights into the conformational energy landscape, dipole moment components, and large amplitude motion parameters, contributing to the understanding of the structural and dynamic aspects of such compounds (Tudorie et al., 2013).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . The safety information suggests avoiding breathing dust/fume/gas/mist/vapors/spray and recommends using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-fluoro-3,5-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHYTIOMCJAWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00476367
Record name 4-Fluoro-3,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3,5-dimethylbenzaldehyde

CAS RN

363134-35-4
Record name 4-Fluoro-3,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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